molecular formula C27H27N3O2 B15106959 2'-benzyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-benzyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B15106959
M. Wt: 425.5 g/mol
InChI Key: QPLTZPBZAIAHOX-UHFFFAOYSA-N
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Description

The compound 2'-benzyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative featuring a benzyl substituent at the 2'-position and a pyridin-2-ylmethylamide group at the 4'-carboxamide position. Structurally, it is derived from the parent carboxylic acid, 2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CymitQuimica, ), by replacing the carboxylic acid moiety with an N-(pyridin-2-ylmethyl) carboxamide group. The spirocyclic core confers conformational rigidity, which may influence binding specificity in therapeutic targets.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

2-benzyl-1-oxo-N-(pyridin-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C27H27N3O2/c31-25(29-18-21-12-6-9-17-28-21)24-22-13-4-5-14-23(22)26(32)30(27(24)15-7-8-16-27)19-20-10-2-1-3-11-20/h1-6,9-14,17,24H,7-8,15-16,18-19H2,(H,29,31)

InChI Key

QPLTZPBZAIAHOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NCC5=CC=CC=N5

Origin of Product

United States

Preparation Methods

The synthesis of 2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves several steps. One common method includes the selective O-benzylation of 2-oxo-1,2-dihydropyridines using a ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) under mild reaction conditions . This process allows access to a variety of O-benzyl products, which are important synthetic intermediates in the protection of functional groups.

Chemical Reactions Analysis

2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesFor example, similar compounds have been studied for their antibacterial and antifungal activities . In industry, it can be used in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For instance, similar compounds have been shown to interact with insulin-like growth factor-1 receptor (IGF-1R) through molecular docking studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several spirocyclic and heterocyclic derivatives. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2'-Cyclohexyl-1'-oxo-...-4'-carboxylic acid () Cyclohexyl (2'), carboxylic acid (4') C20H25NO3 327.42 Increased lipophilicity due to cyclohexyl; lower solubility vs. benzyl
4-(4-Bromo-2-oxo-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide () Bromo-benzodiazol, cyclohexylamide C19H17BrClN3O3 449.01 (HRMS) Bromo substituent enhances electrophilicity; benzodiazol core may aid DNA binding
4-Methyl-N-(2-(2-((4-nitrophenyl)(2-oxopyrrolidin-1-yl)methyl)-1H-indol-3-yl)ethyl)benzenesulfonamide () Nitrophenyl, sulfonamide, pyrrolidin-2-one C29H29N5O5S 567.64 (estimated) Sulfonamide group improves metabolic stability; nitro group may confer redox activity

Key Observations :

  • The pyridin-2-ylmethylamide group introduces a basic nitrogen, enhancing solubility in polar solvents relative to the carboxylic acid derivative .
  • Functional Group Comparison : Carboxamides (target compound) generally exhibit greater metabolic stability than carboxylic acids () or esters, aligning with trends in prodrug design .

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